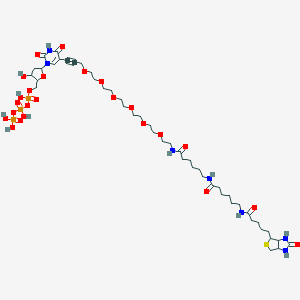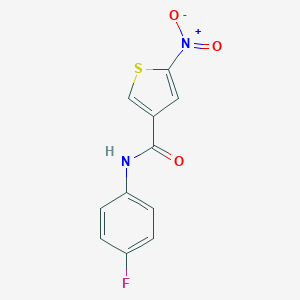
Pentamidine Amidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamidine Amidoxime is a derivative of Pentamidine, a compound known for its antiparasitic properties. Amidoximes are compounds that possess both an amino and a hydroxyimino group on the same carbon atom. This compound has garnered interest due to its potential as a prodrug, which can be converted into active amidine forms in the body, enhancing its bioavailability and reducing toxicity .
Mechanism of Action
Target of Action
Pentamidine Amidoxime, also known as N-Hydroxypentamidine, is primarily used as an antifungal and antiprotozoal agent . It is effective in treating diseases such as trypanosomiasis, leishmaniasis, and some fungal infections . The primary targets of this compound are the DNA, RNA, phospholipids, and proteins within the cells of these pathogens .
Mode of Action
It is thought that the drug interferes with nuclear metabolism, resulting in the inhibition of the synthesis of dna, rna, phospholipids, and proteins . This disruption of critical cellular functions leads to the death of the pathogen, thereby treating the infection.
Biochemical Pathways
This compound affects several biochemical pathways. One of the key pathways involved is the oxidation of amidoximes and oximes . This process is facilitated by cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways . Additionally, the compound is known to interfere with the polyamine biosynthesis pathway, which is essential for parasite replication and infection establishment .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties. It is metabolized by cytochrome P450 enzymes . The compound is excreted by the kidneys unchanged and is eliminated faster than all other antileishmanial drugs . The pharmacokinetics of this compound are characterized by a long terminal half-life and extensive accumulation during treatment .
Result of Action
The result of this compound’s action is the effective treatment of certain infections. By inhibiting the synthesis of DNA, RNA, phospholipids, and proteins, the compound disrupts the normal functioning of the pathogen, leading to its death . This results in the clearance of the infection and recovery of the patient.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could potentially affect the metabolism and efficacy of this compound . Furthermore, factors such as the patient’s renal function can impact the excretion and elimination of the drug . Therefore, these factors should be considered when administering this compound.
Biochemical Analysis
Biochemical Properties
Pentamidine Amidoxime interacts with various biomolecules, playing a key role in biochemical reactions. It is involved in the oxidation of amidoximes and oximes, which can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP) . The key role played by cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways is demonstrated .
Cellular Effects
This compound has been shown to have inhibitory properties on cytochrome P450 (CYP450) enzymes This suggests that this compound could potentially influence cell function by interacting with these enzymes
Molecular Mechanism
The molecular mechanism of this compound involves its ability to release nitric oxide (NO) when oxidized in vivo . This process can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP)
Dosage Effects in Animal Models
Amidines, which include this compound, have shown excellent effects in both in vitro assays and animal models .
Metabolic Pathways
This compound is metabolized by rat liver microsomes. C- and N-hydroxylated metabolites could be identified, whereas the chain hydroxylation pathway seems to have a much greater enzyme-substrate affinity . C-Hydroxylation is described to be mediated by human CYP1A1 and CYP2D6 isoenzymes .
Subcellular Localization
Tools such as LOCALIZER and DeepLoc 2.0 can be used to predict the subcellular localization of proteins, which could potentially be applied to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentamidine Amidoxime can be synthesized through the reaction of Pentamidine with hydroxylamine. The reaction typically involves the following steps:
Formation of Amidoxime: Pentamidine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like ethanol or methanol at room temperature.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions: Pentamidine Amidoxime undergoes various chemical reactions, including:
Oxidation: Amidoximes can be oxidized to nitrile oxides, which can further react to form various products.
Reduction: Amidoximes can be reduced to amidines, which are the active forms of the prodrug.
Substitution: Amidoximes can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Nitrile oxides and their subsequent products.
Reduction: Active amidine forms of Pentamidine.
Substitution: Various substituted amidoximes depending on the nucleophile used.
Scientific Research Applications
Pentamidine Amidoxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other bioactive compounds.
Biology: It serves as a prodrug for delivering active amidine forms in biological systems.
Medicine: this compound is investigated for its potential to treat parasitic infections, such as those caused by Pneumocystis jirovecii and Trypanosoma brucei.
Industry: It is explored for its use in developing new antimicrobial agents and enhancing the bioavailability of existing drugs
Comparison with Similar Compounds
Pentamidine: The parent compound, known for its antiparasitic properties.
Diminazene: Another diamidine compound used to treat parasitic infections.
Benzamidine: A simpler amidine compound with similar biological activities.
Uniqueness of Pentamidine Amidoxime: this compound stands out due to its prodrug nature, which enhances its bioavailability and reduces toxicity compared to its parent compound, Pentamidine. This makes it a promising candidate for further drug development and therapeutic applications .
Properties
CAS No. |
130349-07-4 |
|---|---|
Molecular Formula |
C19H24N4O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[5-[4-[(E)-N'-hydroxycarbamimidoyl]phenoxy]pentoxy]benzenecarboximidamide |
InChI |
InChI=1S/C19H24N4O3/c20-18(21)14-4-8-16(9-5-14)25-12-2-1-3-13-26-17-10-6-15(7-11-17)19(22)23-24/h4-11,24H,1-3,12-13H2,(H3,20,21)(H2,22,23) |
InChI Key |
UREYBSXWRHBDHQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N |
Isomeric SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)/C(=N\O)/N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N |
Synonyms |
4-[[5-[4-(Aminoiminomethyl)phenoxy]pentyl]oxy]-N-hydroxybenzenecarboximidamide; 1-(4’-Hydroxyamidinophenoxy)-5-(4’-amidinophenoxy)pentane; N-Hydroxy Pentamidine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)

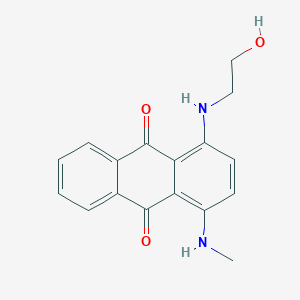
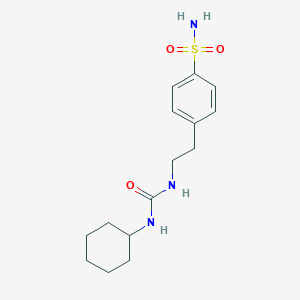
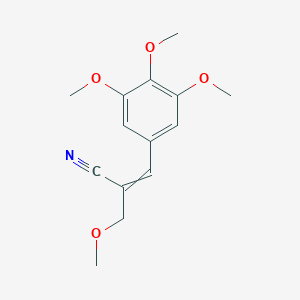
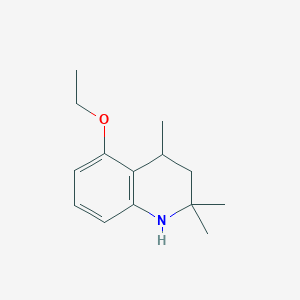
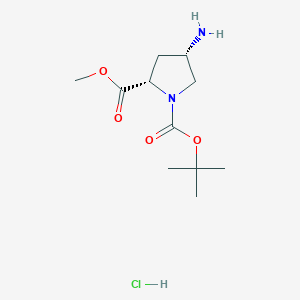
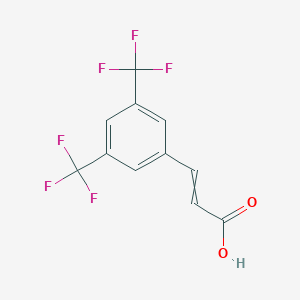
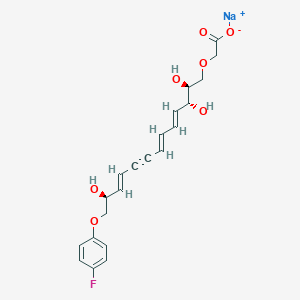
![Ethanamine, N,N-dimethyl-2-[(1-methylethenyl)oxy]-(9CI)](/img/structure/B134022.png)
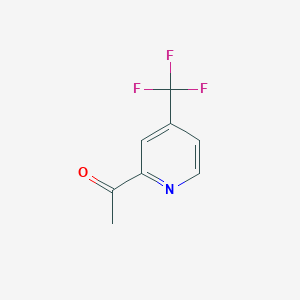
![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)
